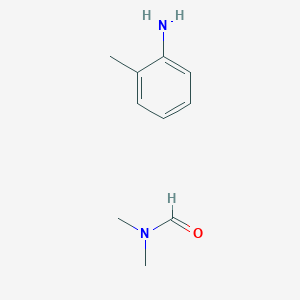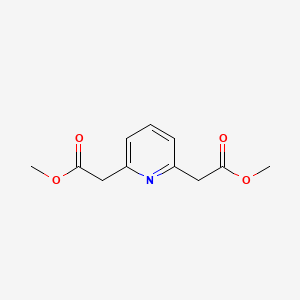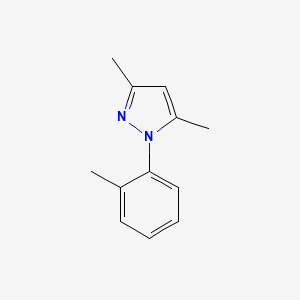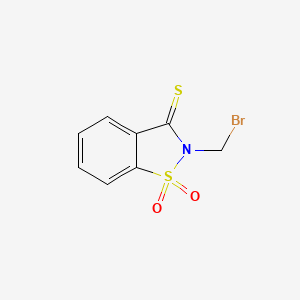
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. For example, the bromination reaction can be conducted in a pipeline reactor where the reactants are mixed and reacted under controlled temperature and illumination conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione involves the formation of covalent bonds with target molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also interact with DNA, causing strand breaks and interfering with replication processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- 2-(Iodomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- 2-(Methylthio)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Uniqueness
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a potent agent in biological studies .
Propiedades
Número CAS |
847033-39-0 |
|---|---|
Fórmula molecular |
C8H6BrNO2S2 |
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1,1-dioxo-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H6BrNO2S2/c9-5-10-8(13)6-3-1-2-4-7(6)14(10,11)12/h1-4H,5H2 |
Clave InChI |
YKQAPAUWHRELCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=S)N(S2(=O)=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)


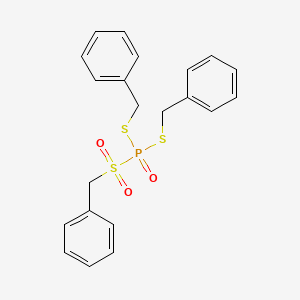

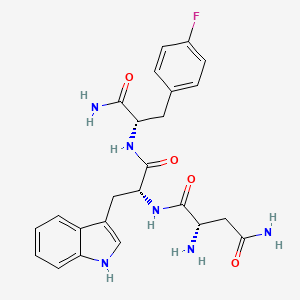
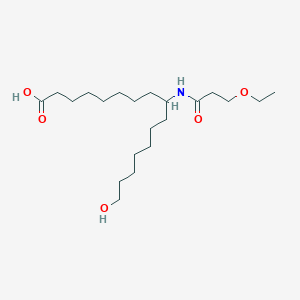
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
